Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

Overview

Description

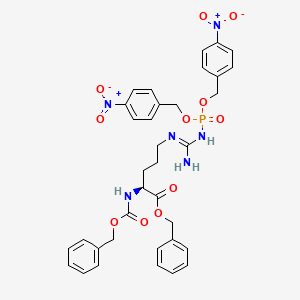

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester (CAS 105975-49-3) is a synthetic, phosphorylated derivative of L-arginine, primarily utilized as an intermediate in the preparation of phosphorylated amino acids for biochemical and pharmacological research . Its molecular formula is C₃₅H₃₇N₆O₁₁P, with a molecular weight of 748.68 g/mol and a high lipophilicity (XLogP3: 8.409) due to the presence of multiple nitrobenzyl and carbobenzyloxy groups. This compound is characterized by a density of 1.386 g/cm³ and a refractive index of 1.625, making it a stable yet highly specialized reagent .

Key structural features include:

- Nα-Carbobenzyloxy (Cbz) group: Protects the α-amino group during synthesis.

- Nω-bis-p-nitrobenzylphospho group: Provides phosphorylation at the ω-guanidino nitrogen, critical for mimicking post-translational modifications in proteins.

- Benzyl ester: Enhances solubility in organic solvents and stabilizes the compound during storage .

It is commercially available from suppliers like Santa Cruz Biotechnology and Dayang Chem, often requiring controlled handling due to its short shelf life and regulatory restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester involves multiple steps The process typically starts with the protection of the amino group of L-arginine using a carbobenzyloxy (Cbz) groupThe final step involves esterification with benzyl alcohol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected L-arginine derivatives, which can be further utilized in biochemical studies .

Scientific Research Applications

Biochemical Research

1.1 Enzyme Inhibition Studies

One of the primary applications of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is in enzyme inhibition studies. The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in phosphoinositide signaling pathways. Research has demonstrated that modifications to the arginine residue can significantly alter enzyme activity, making this compound valuable for understanding enzyme mechanisms and interactions.

Case Study: Phosphodiesterase Inhibition

A study investigated the effects of this compound on phosphodiesterases, which are critical for regulating cyclic nucleotide levels in cells. The findings indicated that the compound effectively inhibited specific phosphodiesterase isoforms, leading to increased cyclic AMP levels, which are crucial for numerous cellular processes .

Drug Development

2.1 Anticancer Applications

This compound has shown promise in anticancer research. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for developing new cancer therapies.

Case Study: Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways. For instance, treatment with the compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent against malignant tumors .

Molecular Biology Applications

3.1 Peptide Synthesis

The compound is widely used in peptide synthesis as a protecting group for arginine residues. Its stability under various reaction conditions allows for efficient synthesis of complex peptides, which are essential for studying protein interactions and functions.

Table 1: Comparison of Protecting Groups for Arginine in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Yield |

|---|---|---|---|

| Nalpha-Carbobenzyloxy | High | Acidic conditions | High |

| N-Boc | Moderate | Basic conditions | Moderate |

| N-Fmoc | High | Basic conditions | High |

Therapeutic Potential

4.1 Neurodegenerative Diseases

Research has begun to explore the therapeutic potential of this compound in neurodegenerative diseases. Its ability to modulate nitric oxide synthase activity may provide insights into treatments for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In experimental models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation markers, indicating its potential role in developing therapies aimed at neuroprotection .

Mechanism of Action

The compound exerts its effects through the phosphorylation of L-arginine residues in proteins. This modification plays a crucial role in regulating protein function and signaling pathways. The molecular targets include various enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Phosphorylated Amino Acid Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Lipophilicity and Bioavailability: The target compound’s XLogP3 (8.409) far exceeds that of simpler benzyl esters like B-NPOx (estimated ~2.5), reflecting its enhanced membrane permeability in biochemical assays compared to polar analogs .

Functional Group Complexity: Unlike B-NPOx (a single benzyl ester) or benzathine benzylpenicillin (a β-lactam antibiotic), the target compound’s bis-p-nitrobenzylphospho and Cbz groups enable precise modulation of arginine’s guanidino group, mimicking natural post-translational modifications .

Key Findings :

- Prodrug vs.

- Resistance Profiles :

Handling and Stability

- Storage : The target compound requires storage at -20°C and has a short shelf life (~6 months), similar to other nitrobenzyl derivatives, which are prone to hydrolysis under humid conditions .

Biological Activity

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester (CAS Number 105975-49-3) is a phospho-containing derivative of L-arginine, which has garnered attention in biochemical research due to its potential applications in various biological processes. This compound exhibits significant biological activity, particularly in the modulation of nitric oxide synthesis and vascular function.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes both a carbobenzyloxy group and two nitrobenzyl moieties attached to the arginine backbone. This unique arrangement contributes to its biological functionality. The molecular formula is C₁₈H₁₈N₄O₅P, and its structure can be represented as follows:

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester acts primarily through its interaction with nitric oxide synthase (NOS) pathways. It has been observed to inhibit NOS activity, leading to decreased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.

Key Mechanisms:

- Inhibition of Nitric Oxide Synthase : This compound irreversibly inhibits NOS, thereby affecting vascular tone and endothelial function .

- Endothelial Function Modulation : By altering NO levels, it impacts endothelial-dependent vasodilation and may contribute to vascular pathologies .

In Vitro Studies

In vitro studies have demonstrated that Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester exhibits potent inhibitory effects on endothelial cells. For instance, it has been shown to significantly reduce NO production in cultured endothelial cells, leading to impaired relaxation responses in blood vessels.

| Study | Findings |

|---|---|

| Demonstrated irreversible inhibition of NOS with subsequent vasoconstriction effects. | |

| Highlighted the compound's role in modulating endothelial function through NO pathways. |

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound on vascular health. Notably, studies indicate that administration leads to increased blood pressure due to decreased NO availability.

Case Studies

- Case Study on Vascular Reactivity : A study involving hypertensive rat models demonstrated that treatment with Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester resulted in marked increases in systolic blood pressure compared to controls, confirming its role as a potent NOS inhibitor.

- Case Study on Endothelial Dysfunction : In a controlled experiment with diabetic mice, administration of the compound exacerbated endothelial dysfunction, evidenced by reduced acetylcholine-induced vasodilation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via stepwise protection of L-arginine. The α-amino group is protected with a carbobenzyloxy (Cbz) group, while the ω-guanidine moiety is phosphorylated using bis-p-nitrobenzyl phosphoramidite. Benzyl ester protection ensures carboxylate stability. Purification typically involves reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Confirmation of structure requires -NMR (δ 7.2–7.5 ppm for aromatic protons) and mass spectrometry (expected [M+H] ~850–870 Da) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH stability : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours, monitoring degradation via HPLC. The p-nitrobenzyl groups are sensitive to alkaline hydrolysis, requiring neutral-to-acidic storage conditions.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in tumor suppression and apoptosis?

- Methodological Answer :

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response assays (1–100 µM) and caspase-3/7 activity kits to quantify apoptosis. Include controls for off-target effects (e.g., scrambled phosphopeptides).

- Mechanistic studies : Combine phosphoproteomics (SILAC labeling) and RNAi knockdown of putative targets (e.g., AKT/PKB kinases) to dissect signaling pathways. Contradictions in apoptotic activity across cell lines may arise from differential phosphatase expression, necessitating phosphatase inhibitor co-treatments .

Q. How can researchers resolve contradictions in reported IC values for kinase inhibition assays involving this compound?

- Methodological Answer : Discrepancies often stem from assay conditions. Standardize protocols:

- Kinase source : Use recombinant kinases (e.g., PKC isoforms) to eliminate cellular extract variability.

- ATP concentration : Maintain physiological ATP levels (1 mM) to avoid artificial competition.

- Data normalization : Include staurosporine as a positive control. Statistical analysis (ANOVA with post-hoc tests) should account for batch effects .

Q. What strategies optimize the phosphorylation efficiency of the ω-guanidine group during synthesis?

- Methodological Answer : Phosphorylation yield depends on:

- Activating agents : Use 1H-tetrazole or pyridinium hydrochloride to enhance phosphoramidite reactivity.

- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions.

- Reaction monitoring : Track progress via -NMR (δ –2 to +5 ppm for phosphoarginine intermediates). Post-reaction, quench with tert-butyl hydroperoxide to oxidize phosphite to phosphate .

Properties

IUPAC Name |

benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNYHXDWRTOCW-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N6O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675552 | |

| Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105975-49-3 | |

| Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.